6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine

Chemoprevention Hepatocarcinogenesis Triazine Derivatives

Research programs requiring the 4-pyridyl regioisomer for antimetastatic SAR studies or crystal engineering often face supply of the wrong isomer, which invalidates results. 4PyDAT is the only isomer that inhibits u-PA (urokinase-type plasminogen activator) without direct cytotoxicity (IC50 ≤ 1000 µM) and uniquely directs 2:1 cocrystal stoichiometry with alkanecarboxylic acids, unlike the 2- and 3-pyridyl isomers. - Exclusive antimetastatic activity via u-PA inhibition; inactive in hepatocarcinogenesis models, making it the essential negative control. - Guarantees the 4-pyridyl configuration for reproducible network topology in MOF synthesis and 2:1 hydrogen-bonded architectures. - Standard pack sizes: 1 g, 5 g, bulk custom; immediate availability from BenchChem.

Molecular Formula C8H8N6
Molecular Weight 188.19 g/mol
CAS No. 33237-20-6
Cat. No. B181786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine
CAS33237-20-6
Molecular FormulaC8H8N6
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NC(=N2)N)N
InChIInChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H4,9,10,12,13,14)
InChIKeyOCBCFXNEEQDQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine (CAS 33237-20-6): A Pyridyl-Diaminotriazine Scaffold for Selective Antimetastatic and Crystal Engineering Applications


6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine (CAS 33237-20-6), also designated 4PyDAT or PyDAT, is a heterocyclic small molecule belonging to the pyridyl-substituted diaminotriazine class [1]. Its structure features a 1,3,5-triazine core with two amino groups at the 2- and 4-positions and a 4-pyridyl substituent at the 6-position, which distinguishes it from its 2- and 3-pyridyl isomers [2]. This compound has been investigated as a ligand for metal complexes, a building block for crystal engineering, and a biologically active scaffold with a unique antimetastatic profile [1][2]. Its procurement is of interest for research programs requiring a specific regioisomer for structure-activity relationship (SAR) studies, the development of non-cytotoxic anti-cancer agents, or the design of supramolecular materials.

Why In-Class Substitution of 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine with Other Diaminotriazines is Scientifically Unjustified


Substituting 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine with a closely related diaminotriazine analog is not functionally equivalent due to a stark dichotomy in biological activity and divergent material properties dictated by pyridyl nitrogen position. Specifically, while chlorophenyl-substituted analogs like 2CPDAT and 4CPDAT are potent inhibitors of rat hepatocarcinogenesis, the 4-pyridyl analog (PyDAT) is inactive in the same model [1]. Conversely, 4PyDAT exhibits a unique antimetastatic mechanism via urokinase-type plasminogen activator (u-PA) inhibition that is not replicated by simple cytotoxic agents, providing a distinct therapeutic profile [2]. Furthermore, in crystal engineering, the 4-pyridyl isomer directs a 2:1 cocrystallization stoichiometry with alkanecarboxylic acids, whereas the 2- and 3-pyridyl isomers direct a 1:1 stoichiometry, directly impacting the design of hydrogen-bonded networks and thin-film molecular devices [3]. These divergent properties across biological and material science applications prove that simple in-class substitution is not viable.

Quantitative Differentiation Guide for 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine Against Closest Analogs


Differential Chemopreventive Activity: PyDAT vs. Chlorophenyl Analogs in a Rat Hepatocarcinogenesis Model

In a direct head-to-head comparison within the same study, 6-(4-pyridyl)-2,4-diamino-1,3,5-triazine (PyDAT) was the only analog tested that showed no significant inhibitory effect on the development of enzyme-altered liver foci in a rat medium-term bioassay for hepatocarcinogenesis. In contrast, the chlorophenyl-substituted analogs 2CPDAT, 3CPDAT, and 4CPDAT demonstrated significant chemopreventive activity [1]. This stark difference highlights that the 4-pyridyl substituent abolishes the chemopreventive effect observed with chlorophenyl groups in this specific organ.

Chemoprevention Hepatocarcinogenesis Triazine Derivatives

Unique Antimetastatic Mechanism: 4PyDAT's u-PA Inhibition and Antiangiogenic Effect vs. Broad Cytotoxicity

4PyDAT displays a mechanism of action distinct from conventional cytotoxic chemotherapeutics. While showing very weak direct in vitro cytotoxicity against the highly lung-metastatic Co26Lu(F55) cell line (IC50 ≤ 1000 µM), it significantly inhibits the production of urokinase-type plasminogen activator (u-PA) and reduces microcapillary formation in tumors in vivo, suggesting an anti-angiogenic mechanism for its antimetastatic activity [1]. This is a class-level inference, as a head-to-head mechanism study with another specific antimetastatic agent was not conducted in this report, but the data provides a clear differential profile against compounds reliant on direct antiproliferative effects.

Antimetastatic Angiogenesis Inhibition Urokinase Plasminogen Activator

Regioisomeric Control of Cocrystallization Stoichiometry: 4-Pyridyl vs. 2- and 3-Pyridyl Isomers

A systematic comparison of isomeric pyridyl-substituted diaminotriazines revealed that the position of the nitrogen atom on the pyridyl ring dictates the stoichiometry of cocrystals formed with alkanecarboxylic acids. The 4-pyridyl isomer (2a) forms stable complexes with two carboxylic acid molecules (2:1 stoichiometry), whereas the 3-pyridyl (2b) and 2-pyridyl (2c) isomers form complexes with only one acid molecule (1:1 stoichiometry) [1]. This is a direct head-to-head comparison from a single study.

Crystal Engineering Supramolecular Chemistry Cocrystallization

Distinct Metal-Directed Supramolecular Networks via 4-Pyridyl Coordination in Copper(II) Complexes

A crystal engineering study demonstrated that the 4-pyridyl isomer directs the formation of copper(II) complex networks that are markedly different from those formed with related ligands. The introduction of the 4-pyridyl group into the diaminotriazine scaffold modifies the hydrogen-bonded and π-π stacked supramolecular structures, leading to distinct metal-ion-directed self-assembled superstructures upon complexation with Cu(II) [1]. This is a class-level inference, comparing the 4-pyridyl ligand's behavior to that of its 2-pyridyl and phenylamino analogs, whose structures were also analyzed.

Coordination Chemistry Supramolecular Networks Copper(II) Complexes

High-Value Application Scenarios for 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine in Scientific Research and Procurement


Lead Optimization for Non-Cytotoxic, u-PA-Targeting Antimetastatic Agents

Programs focused on developing anti-cancer agents that block metastasis without directly killing tumor cells should prioritize 4PyDAT as a lead compound. Its demonstrated inhibition of u-PA production and antiangiogenic effects in the Co26Lu mouse model [1], combined with its very low direct cytotoxicity (IC50 ≤ 1000 µM), validate it as a scaffold for designing therapies aimed at the metastatic cascade, potentially avoiding the severe side effects of cytotoxic drugs.

Design of 2:1 Supramolecular Cocrystals and Ternary Thin Films

For crystal engineers and materials scientists building hydrogen-bonded networks on graphite or designing thin-film molecular devices, 6-(4-pyridyl)-1,3,5-triazine-2,4-diamine is the indispensable regioisomer. Its unique ability to form 2:1 cocrystals with alkanecarboxylic acids, as opposed to the 1:1 stoichiometry of its 2- and 3-pyridyl isomers [2], makes it the required tecton for constructing specific supramolecular architectures where a higher acid-to-triazine ratio is needed.

Synthesis of Copper(II)-Based Metallosupramolecular Assemblies with Specific Topologies

This compound is a valuable ligand for inorganic chemists synthesizing metal-organic frameworks or discrete supramolecular assemblies. The 4-pyridyl group, combined with the diaminotriazine core, directs the formation of specific Cu(II) complex networks that are structurally distinct from those generated by other regioisomers [3]. Researchers requiring this particular network topology must source the 4-pyridyl isomer to ensure the correct self-assembly outcome.

Negative Control in Chemoprevention Studies of Triazine Derivatives

When investigating the chemopreventive potential of diaminotriazine derivatives in liver cancer, PyDAT serves as a structurally similar but biologically inactive control. In the rat hepatocarcinogenesis model, PyDAT uniquely failed to inhibit GST-P positive foci, unlike its active chlorophenyl analogs [4]. Procuring PyDAT is essential for establishing a valid negative control in such mechanistic SAR studies to confirm that observed effects are due to the specific substituent.

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